molecular formula C31H52O2 B11717633 Cholestenyl butyrate

Cholestenyl butyrate

Cat. No.: B11717633
M. Wt: 456.7 g/mol
InChI Key: CKDZWMVGDHGMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl butyrate is a chemical compound formed by the esterification of butyric acid with cholesterol. This compound combines the properties of both cholesterol and butyrate, altering its solubility and interaction with biological membranes .

Preparation Methods

Cholesteryl butyrate can be synthesized using the microemulsion method. This involves the preparation of solid lipid nanoparticles (SLNs) containing cholesteryl butyrate. The SLNs are typically spherical with an average diameter of around 80 nm . The microemulsion method is favored for its ability to produce nanoparticles with uniform size and shape, which are essential for consistent drug delivery .

Chemical Reactions Analysis

Hydrolysis Reaction

Cholesteryl butyrate undergoes acid- or base-catalyzed hydrolysis in aqueous environments, yielding its parent compounds:

Cholesteryl butyrate+H2OH+or OHCholesterol+Butyric acid\text{Cholesteryl butyrate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Cholesterol} + \text{Butyric acid}

This reaction is critical for its biological activity, as butyric acid acts as a bioactive metabolite with anti-inflammatory and anticancer properties. The reaction rate depends on pH, with enzymatic assistance (e.g., esterases) accelerating cleavage in physiological conditions .

Prodrug Activation via Esterase Enzymes

In therapeutic applications, cholesteryl butyrate serves as a prodrug in solid lipid nanoparticles (SLNs). Its ester bond is selectively cleaved by cellular esterases, releasing butyric acid intracellularly. This mechanism enhances drug delivery efficiency compared to sodium butyrate (Na-but), as evidenced by:

  • Faster cellular uptake : SLNs achieve maximal cytoplasmic concentrations within 10 minutes in polymorphonuclear cells (PMNs) and human umbilical vein endothelial cells (HUVEC) .

  • Dose-dependent effects : Chol-but SLNs inhibit PMN adhesion, superoxide (O₂⁻) production, and myeloperoxidase release more effectively than Na-but at equivalent concentrations (10⁻⁸–10⁻⁵ M) .

ParameterChol-but SLNsSodium Butyrate (Na-but)
Cellular internalization Rapid (10 min)Slow
Adhesion inhibition 10⁻⁸–10⁻⁵ MLess potent
O₂⁻ production inhibition Dose-dependentMinimal effect
Clinical relevance Ulcerative colitisLimited due to rapid metabolism

Data derived from in vitro studies on PMNs and HUVEC .

Esterification

Cholesteryl butyrate is synthesized via esterification of cholesterol and butyric acid under acidic conditions:

Cholesterol+Butyric acidH2SO4Cholesteryl butyrate+H2O\text{Cholesterol} + \text{Butyric acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{Cholesteryl butyrate} + \text{H}_2\text{O}

This method is widely used for large-scale production due to its simplicity .

Stability and Degradation

Cholesteryl butyrate’s stability depends on pH and enzymatic activity :

  • Alkaline conditions : Rapid hydrolysis due to deprotonation of the ester oxygen.

  • Enzymatic environments : Esterases (e.g., in SLNs) accelerate degradation, releasing butyric acid for therapeutic effects .

Relevance in Drug Delivery Systems

The compound’s reactivity as a prodrug underscores its utility in targeted therapy :

  • SLN-mediated delivery : Enhances butyric acid bioavailability, enabling localized treatment for conditions like colorectal cancer and inflammatory bowel disease .

  • Anticancer efficacy : Chol-but SLNs inhibit tumor cell growth (e.g., NIH-H460 lung carcinoma) at concentrations as low as 0.25 mM, outperforming Na-but .

Comparison with Similar Compounds

Cholesteryl butyrate is similar to other cholesterol esters, such as cholesteryl oleate and cholesteryl linoleate. its unique combination of cholesterol and butyric acid gives it distinct properties, particularly in drug delivery applications. Unlike other cholesterol esters, cholesteryl butyrate can release butyric acid, which has specific biological activities, including HDAC inhibition and anti-inflammatory effects . This makes cholesteryl butyrate a valuable compound for targeted drug delivery and therapeutic applications.

Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl linoleate
  • Cholesteryl stearate

These compounds share structural similarities with cholesteryl butyrate but differ in their fatty acid components, leading to variations in their biological activities and applications .

Biological Activity

Cholestenyl butyrate, a derivative of butyric acid, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is a compound that combines cholesterol with butyric acid. Butyric acid is known for its role as a short-chain fatty acid produced by gut microbiota, which influences various biological processes including inflammation, metabolism, and cell signaling. The modification of butyric acid into this compound aims to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications.

This compound exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Effects : this compound has been shown to inhibit the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, which is critical in the inflammatory response. Studies indicate that it acts more effectively than sodium butyrate in reducing PMN adhesion and migration .
  • Inhibition of Tumor Cell Growth : Research demonstrates that this compound can inhibit the growth and viability of various tumor cell lines. It affects cell cycle progression and reduces clonogenic capacity, suggesting its potential as an anti-cancer agent .
  • Modulation of Signaling Pathways : The compound influences intracellular signaling pathways, notably inhibiting Akt phosphorylation, which is crucial for cell survival and proliferation. This modulation contributes to its anti-tumor effects .

In Vitro Studies

  • Adhesion Inhibition : this compound solid lipid nanoparticles (SLNs) significantly inhibited the adhesion of cancer cells to human umbilical vein endothelial cells (HUVEC) in a concentration-dependent manner. This effect was associated with reduced phosphorylation of ERK and p38 MAPK pathways .
  • Cell Motility : Wound healing assays revealed that this compound SLNs effectively inhibited the migration of PC-3 prostate cancer cells, further supporting its role in preventing metastasis .
  • Reactive Oxygen Species (ROS) Production : The compound also inhibited superoxide production and myeloperoxidase release in activated PMNs, demonstrating its potential as an anti-inflammatory agent .

In Vivo Studies

  • Tumor Growth Inhibition : In animal models, this compound SLNs were administered to mice with xenografts derived from PC-3 cells. Results showed significant delays in tumor growth and reduced metastasis compared to control groups .
  • Safety Profile : Preliminary studies suggest that this compound does not induce significant immunological or haematological adverse effects, indicating a favorable safety profile for further clinical exploration .

Case Studies

  • A study involving cholesteryl butyrate SLNs demonstrated their effectiveness in reducing inflammation-related PMN adhesion during experimental colitis models, highlighting their therapeutic potential in inflammatory bowel diseases (IBD) .
  • Another investigation focused on the anti-cancer properties of cholesteryl butyrate in various tumor models, where it exhibited significant anti-proliferative effects across multiple cell lines including breast and prostate cancers .

Summary Table of Biological Activities

ActivityMechanismReference
Anti-inflammatoryInhibits PMN adhesion and migration , ,
Tumor growth inhibitionReduces viability and clonogenic capacity ,
Modulation of signalingInhibits Akt phosphorylation
ROS production inhibitionReduces superoxide and myeloperoxidase release ,

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZWMVGDHGMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862107
Record name Cholest-5-en-3-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.